Superior PTP1B Inhibitory Potency of 2-Carboxymethoxybenzoic Acid Bioisostere Versus CCK-8 Peptide Analogues
Analogues incorporating the 2-carboxymethoxybenzoic acid moiety as a phosphotyrosine bioisostere exhibited >100-fold higher potency as PTP1B inhibitors compared to the parent CCK-8 peptide analogues [1]. X-ray crystallography revealed that this potency advantage is structurally driven: the 2-carboxymethoxybenzoic acid-containing inhibitor binds with the WPD loop in a closed conformation, whereas a closely related phenyl-O-malonic acid bioisostere binds with the WPD loop open [1].
| Evidence Dimension | PTP1B inhibitory potency (fold improvement) |
|---|---|
| Target Compound Data | >100-fold more potent than CCK-8 analogues |
| Comparator Or Baseline | CCK-8 peptide analogues (cholecystokinin 26-33 fragments) |
| Quantified Difference | >100-fold increase in potency |
| Conditions | In vitro PTP1B enzyme inhibition assay; X-ray crystallography of PTP1B-inhibitor complexes (PDB structures analyzed) |
Why This Matters
This quantitative potency advantage directly impacts lead optimization efficiency in PTP1B-targeted drug discovery programs, reducing the compound concentration required for effective enzyme inhibition.
- [1] Bleasdale JE, et al. Small molecule peptidomimetics containing a novel phosphotyrosine bioisostere inhibit protein tyrosine phosphatase 1B and augment insulin action. Biochemistry. 2001;40(19):5642-5654. View Source
